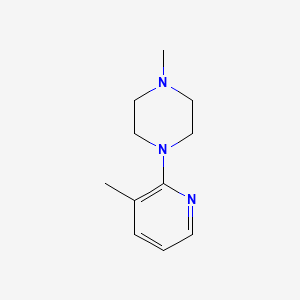

1-Methyl-4-(3-methylpyridin-2-YL)piperazine

Übersicht

Beschreibung

1-Methyl-4-(3-methylpyridin-2-yl)piperazine is a chemical compound with the molecular formula C11H17N3. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals, agriculture, and material science. This compound features a pyridine ring substituted at the 2-position with a piperazine ring, which is further methylated at the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-methylpyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylpyridine-2-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-(3-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and aldehydes.

Reduction: Reduction reactions can yield amines and alcohols.

Substitution: Substitution reactions can produce a range of substituted piperazines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-4-(3-methylpyridin-2-yl)piperazine has been studied for its potential as a pharmacological agent. The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. A study demonstrated that compounds similar to this compound can enhance serotonin receptor activity, which is crucial for mood regulation.

Antipsychotic Potential

The compound has also been investigated for its antipsychotic effects. Its ability to modulate dopamine receptors suggests potential use in treating schizophrenia and other psychotic disorders.

Neuropharmacology

The neuropharmacological applications of this compound include:

Material Science

In addition to its biological applications, this compound is being explored in material science, particularly in the development of advanced materials.

Polymer Additives

The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under thermal stress.

Nanocomposites

Research has indicated that integrating this compound into nanocomposites can lead to enhanced electrical conductivity and mechanical strength. This makes it suitable for applications in electronics and structural materials.

Case Studies

- Antidepressant Research : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of piperazine derivatives, including this compound. The results showed significant improvements in depressive behaviors in animal models, suggesting a pathway for further clinical research.

- Material Development : In a recent study on polymer composites, researchers incorporated this compound into a polycarbonate matrix. The resulting material exhibited enhanced thermal stability and mechanical properties compared to the control group, indicating its potential for industrial applications.

Wirkmechanismus

The mechanism by which 1-Methyl-4-(3-methylpyridin-2-yl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(3-methylpyridin-2-yl)piperazine is similar to other piperazine derivatives, such as 2-methyl-4-(3-methylpyridin-2-yl)piperazine and 1-ethyl-4-(3-methylpyridin-2-yl)piperazine. These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical properties and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-Methyl-4-(3-methylpyridin-2-YL)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a piperazine ring and a methylpyridine moiety, which are significant for its interactions with various biological targets. Research indicates that compounds with similar structural features can exhibit diverse pharmacological effects, including antinociceptive, anti-inflammatory, and neuropharmacological activities.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The compound may function as:

- Enzyme Inhibitor : By binding to the active sites of enzymes, it can inhibit their activity, thus modulating metabolic pathways.

- Receptor Modulator : Acting as an agonist or antagonist at certain receptors, it influences various signaling pathways, particularly those related to pain and mood regulation .

Antinociceptive Activity

Research has highlighted the antinociceptive properties of piperazine derivatives, including this compound. Studies demonstrate that such compounds can enhance the efficacy of opioid analgesics by acting on sigma receptors, thereby improving pain management without increasing opioid-related side effects .

In vivo studies have shown that this compound can significantly increase pain threshold in animal models when administered alongside opioid agonists. This synergistic effect suggests potential applications in treating chronic pain conditions .

Neuropharmacological Effects

The compound's structural similarity to known dopamine transporter inhibitors raises its potential for treating psychiatric disorders such as depression and anxiety. Initial studies indicate that it may enhance dopaminergic signaling, which is crucial for mood regulation.

Comparative Biological Activity

Table 1 summarizes the biological activities of this compound compared to other piperazine derivatives:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Antinociceptive | TBD |

| N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide | Antibacterial | 21 (against MRSA) |

| Piperazine derivative X | Anti-proliferative | 0.12 (A549 cells) |

| Piperidine derivative Y | Dopamine transporter inhibition | TBD |

TBD indicates values that require further research.

Case Study: Pain Management Enhancement

A significant study investigated the effects of this compound on pain management in a rodent model. The study administered the compound alongside loperamide (an opioid agonist) and assessed changes in pain response latency. Results indicated a marked increase in pain threshold compared to controls, suggesting that the compound could effectively enhance opioid analgesia through sigma receptor modulation .

Research Findings on Neuropharmacology

In another study focusing on neuropharmacological effects, researchers explored the binding affinity of this compound for dopamine receptors. Molecular docking studies revealed strong interactions with dopamine transporter sites, indicating potential for developing treatments for mood disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-4-(3-methylpyridin-2-YL)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via coupling reactions between pyridine and piperazine derivatives. Palladium or nickel catalysts (e.g., Pd(OAc)₂) in polar aprotic solvents like DMSO or acetonitrile are critical for facilitating cross-coupling. Reaction parameters such as temperature (80–120°C), stoichiometric ratios, and catalyst loading must be optimized to achieve yields >70% and purity >95%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and ring conformations, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1250 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .

Q. What reaction mechanisms govern the formation of this compound?

- Methodological Answer : The synthesis involves nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon on the pyridine ring. Computational studies (DFT calculations) can model transition states and activation energies. Kinetic monitoring via in situ IR or LC-MS helps identify intermediates and optimize reaction pathways .

Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally for this compound?

- Methodological Answer : Solubility is measured in buffered solutions (pH 1–12) using UV-Vis spectrophotometry. Partition coefficients (logP) are determined via shake-flask experiments (octanol/water system). Thermal stability is assessed via Differential Scanning Calorimetry (DSC), and hygroscopicity via Dynamic Vapor Sorption (DVS) .

Q. What are the common intermediates in synthesizing derivatives of this compound?

- Methodological Answer : Key intermediates include halogenated pyridines (e.g., 3-methyl-2-chloropyridine) and functionalized piperazines (e.g., Boc-protected piperazine). These intermediates enable modular derivatization through Suzuki-Miyaura coupling or reductive amination .

Advanced Research Questions

Q. How can computational chemistry predict the biological interactions of this compound with target receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding poses against receptors like GPCRs or kinases. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Free-energy perturbation (FEP) calculations quantify binding affinities and guide SAR optimization .

Q. What strategies resolve discrepancies between in vitro binding data and in vivo efficacy for this compound?

- Methodological Answer : Validate assays using orthogonal techniques (e.g., SPR vs. radioligand binding). Adjust for pharmacokinetic factors (plasma protein binding, metabolic clearance) using hepatocyte stability assays. Isotopic labeling (³H/¹⁴C) tracks biodistribution in preclinical models to correlate exposure with efficacy .

Q. How do substituents on the piperazine ring influence binding affinity and selectivity for biological targets?

- Methodological Answer : Systematic SAR studies compare analogs with substituents like trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups. Radioligand displacement assays (e.g., Ki determinations) quantify affinity shifts. Selectivity is profiled against receptor panels (e.g., CEREP) to identify off-target effects .

Q. What experimental approaches elucidate metabolic pathways of this compound in preclinical models?

- Methodological Answer : Incubate the compound with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS. Stable isotope tracers (e.g., ¹³C-labeled) map metabolic sites. CYP450 inhibition assays (fluorogenic substrates) identify enzymes responsible for oxidation/N-dealkylation .

Q. How can crystallography or advanced NMR techniques resolve structural ambiguities in derivatives?

- Methodological Answer : X-ray crystallography (SHELX suite) determines absolute configuration and hydrogen-bonding networks. NOESY NMR experiments reveal spatial proximities in solution. Dynamic NMR (VT-NMR) probes conformational flexibility in substituted piperazines .

Q. Data Contradiction Analysis

- Example : Conflicting solubility data (e.g., aqueous vs. DMSO solubility) may arise from aggregation or polymorphic forms. Resolve via DLS (Dynamic Light Scattering) for particle size analysis and PXRD (Powder X-Ray Diffraction) for polymorphism screening .

Eigenschaften

IUPAC Name |

1-methyl-4-(3-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-4-3-5-12-11(10)14-8-6-13(2)7-9-14/h3-5H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHBYUGQYALQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675172 | |

| Record name | 1-Methyl-4-(3-methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-43-1 | |

| Record name | 1-Methyl-4-(3-methyl-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(3-methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.